![molecular formula C8H13NO B15278140 6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B15278140.png)
6-Methyl-7-azabicyclo[4.2.0]octan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-7-azabicyclo[420]octan-8-one is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-azabicyclo[4.2.0]octan-8-one typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the stereoselective formation of the bicyclic structure from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and desymmetrization processes used in laboratory settings can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-7-azabicyclo[4.2.0]octan-8-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents involved.
Applications De Recherche Scientifique
6-Methyl-7-azabicyclo[4.2.0]octan-8-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 6-Methyl-7-azabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, changes in cellular signaling pathways, and alterations in gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Azabicyclo[4.2.0]octan-8-one: This compound shares a similar bicyclic structure but lacks the methyl group at the 6-position.
8-Azabicyclo[3.2.1]octane: This compound has a different ring system but is also a member of the azabicyclo family.
3,4-Dibromo-7-methyl-7-azabicyclo[4.2.0]octan-8-one: This compound contains additional bromine atoms, which can significantly alter its chemical properties.
Uniqueness
6-Methyl-7-azabicyclo[4.2.0]octan-8-one is unique due to its specific substitution pattern and stereochemistry. The presence of the methyl group at the 6-position and the nitrogen atom within the bicyclic ring system contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
6-methyl-7-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C8H13NO/c1-8-5-3-2-4-6(8)7(10)9-8/h6H,2-5H2,1H3,(H,9,10) |
Clé InChI |
BZIGCUVLBNZWBP-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCCC1C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B15278070.png)

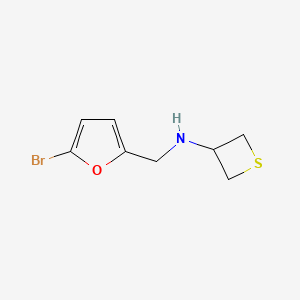
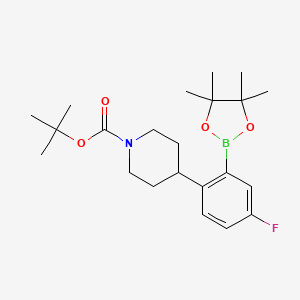
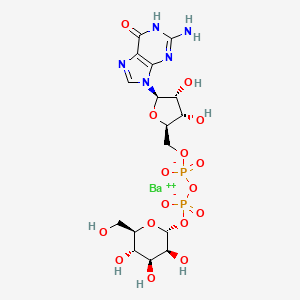
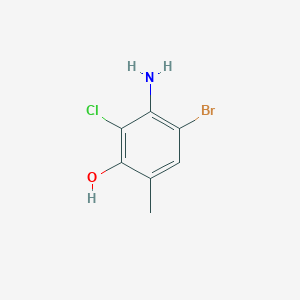
![5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B15278108.png)
![2-(Pentan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278116.png)
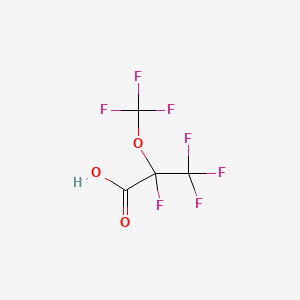

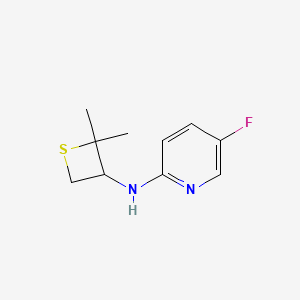
![2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15278146.png)

